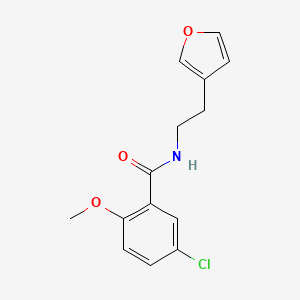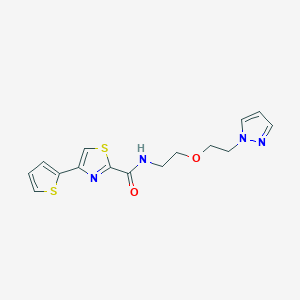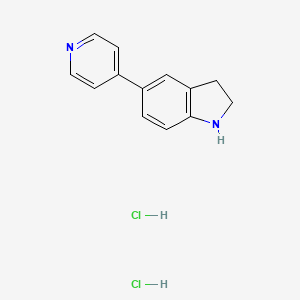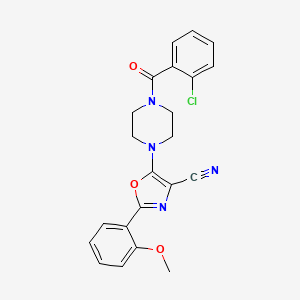
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-(2-(furan-3-yl)ethyl)-2-methoxybenzamide” is likely to be an aromatic compound due to the presence of a benzamide and furan ring. Benzamides and furans are common structures in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the benzamide and furan rings. The chlorine, methoxy, and ethyl groups would be substituents on this planar structure .Chemical Reactions Analysis
As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The electron-donating methoxy group and electron-withdrawing chlorine atom would direct these reactions to specific positions on the benzamide ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an aromatic compound, it would likely be relatively stable and resistant to oxidation. The presence of the polar amide group could also impart some degree of water solubility .Aplicaciones Científicas De Investigación
Molar Refraction and Polarizability
A study by Sawale et al. (2016) examined the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focusing on its molar refraction and polarizability in aqueous solutions. The research highlighted the linear relationship between drug concentration and both density and refractive index, contributing to understanding the drug's physical properties in solution Sawale, R., Kalyankar, T., George, R., & Deosarkar, S. (2016).
Bioactive Compounds Synthesis
Abdel Hafez, O. M., Ahmed, K., & Haggag, E. (2001) reported on the synthesis of potentially bioactive compounds from Visnaginone, involving reactions that produced various derivatives including chalcones and pyrazoline derivatives. This work contributes to the chemical synthesis field by exploring novel bioactive compounds with potential therapeutic applications Abdel Hafez, O. M., Ahmed, K., & Haggag, E. (2001).
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) designed and synthesized a series of 3-arylaminobenzofuran derivatives to target the colchicine site on tubulin, showing significant in vitro and in vivo anticancer and antiangiogenic activities. This study illustrates the potential of benzofuran derivatives in developing novel cancer therapies Romagnoli, R., Baraldi, P., Kimatrai Salvador, M., et al. (2015).
Spectroscopy of Glibenclamide Hydrogels
Delgadillo-Armendariz, N. L., Rangel-Vázquez, N., & García-Castañón, A.-I. (2014) conducted a study on the structure of glibenclamide in hydrogels, using spectroscopy to analyze molecular interactions. This research is significant for pharmaceutical sciences, especially in the formulation and characterization of drug delivery systems Delgadillo-Armendariz, N. L., Rangel-Vázquez, N., & García-Castañón, A.-I. (2014).
Biobased Polyesters
Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., et al. (2014) explored the enzymatic synthesis of polyesters using 2,5-bis(hydroxymethyl)furan, a biobased rigid diol, demonstrating the potential for creating sustainable polymeric materials. This study provides insights into the use of renewable resources in polymer science Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., et al. (2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13-3-2-11(15)8-12(13)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKJRLQVQNNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2924875.png)
![8-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2924877.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2924878.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2924885.png)
![4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid](/img/structure/B2924886.png)



![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2924891.png)
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-quinazolin-4-ylpiperidin-4-ol](/img/structure/B2924892.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2924895.png)
![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2924898.png)